molecular formula C14H10O4 B1256281 3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid

3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid

Cat. No. B1256281
M. Wt: 242.23 g/mol
InChI Key: BWVRZRDHGKPOON-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid is a naphthoic acid.

Scientific Research Applications

Labelling Agent in Chromatography

Yasaka et al. (1990) discussed the use of a derivative of naphthalene carboxylic acid as a labelling agent for carboxylic acids in liquid chromatography, enabling ultraviolet and fluorescent detection. This application is significant for analytical chemistry, especially in detecting trace amounts of carboxylic acids in biological samples like mouse brain (Yasaka et al., 1990).

Biodegradation of Polycyclic Aromatic Hydrocarbons

Zhang, Sullivan, and Young (2004) identified carboxylated naphthalene derivatives as intermediates in the biodegradation pathway of polycyclic aromatic hydrocarbons (PAHs), a class of environmental contaminants. This research suggests that naphthalene carboxylic acids play a role in the microbial breakdown of PAHs (Zhang, Sullivan, & Young, 2004).

Synthesis of Pharmaceutical Intermediates

Ashworth et al. (2003) described a new synthesis route for 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists. This highlights the role of naphthalene carboxylic acids in pharmaceutical synthesis (Ashworth et al., 2003).

Environmental Remediation

Meckenstock et al. (2000) researched anaerobic naphthalene degradation, emphasizing the significance of naphthalene carboxylic acids in environmental remediation, particularly in the breakdown of complex hydrocarbons (Meckenstock et al., 2000).

Organic Chemistry and Enzyme Inhibition

Baston, Salem, and Hartmann (2002) synthesized novel naphthalene carboxylic acids and evaluated their role as enzyme inhibitors. This research showcases the potential of naphthalene carboxylic acids in enzyme-related studies (Baston, Salem, & Hartmann, 2002).

Coordination Chemistry and Luminescence

Zhao et al. (2020) explored the use of naphthalene carboxylic acids in coordination polymers, demonstrating their application in luminescence and the removal of environmental contaminants. This illustrates the diverse applications of naphthalene carboxylic acids in both chemistry and environmental sciences (Zhao et al., 2020).

properties

Product Name

3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

3-[(E)-2-carboxyethenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C14H10O4/c15-13(16)6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18)/b6-5+

InChI Key

BWVRZRDHGKPOON-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)/C=C/C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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